REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([NH2:9])=[CH:5][CH:6]=[CH:7][CH:8]=1.Cl.[CH3:11][N:12]([CH3:16])[CH2:13][CH2:14]Cl.C(=O)([O-])[O-].[Na+].[Na+]>C(O)C>[CH3:11][N:12]([CH3:16])[CH2:13][CH2:14][NH:9][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[O:2][CH3:1] |f:1.2,3.4.5|
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Name
|
|
Quantity
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5.9 mL
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Type
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reactant
|
Smiles
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COC=1C(=CC=CC1)N
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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Cl.CN(CCCl)C
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Name
|
|
Quantity
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75 mL
|
Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
7.42 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 7 hours
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Duration
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7 h
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Type
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FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated in vacuo
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Type
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DISSOLUTION
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Details
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The residue was dissolved in H2O
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Type
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ADDITION
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Details
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10% NaOH solution was added until basic
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Type
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EXTRACTION
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Details
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The mixture was extracted into Et2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
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CUSTOM
|
Details
|
evaporated in vacuo
|
Type
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CUSTOM
|
Details
|
to give an orange oil
|
Type
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CUSTOM
|
Details
|
This was purified by flash column chromatography
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Type
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WASH
|
Details
|
eluting with ethyl acetate
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Name
|
|
Type
|
product
|
Smiles
|
CN(CCNC1=C(C=CC=C1)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.28 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 48.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |